Benzo[d]oxazol-2(3H)-one Class Affinity: σ1 vs. σ2 Selectivity Window (Class-Level Inference)
The benzo[d]oxazol-2(3H)-one chemotype has established σ1 receptor affinity with a selectivity window over σ2. In the foundational 31-compound series by Zampieri et al., the most potent benzo[d]oxazol-2(3H)-one derivative exhibited a σ1 Ki of 0.26 nM, while the least active analog in the same series showed a σ1 Ki of 590 nM [1]. The unsubstituted N-phenyl derivative (compound 5) exhibited σ1 Ki = 1.2 nM, while compound 11 (3-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one) showed σ1 Ki = 3.9 nM and σ2 Ki = 153 nM, yielding a σ2/σ1 selectivity ratio of approximately 39 [1]. The target compound, bearing a 4-cyclobutyl-1,4-diazepane substituent, occupies a structurally distinct region in this pharmacophore model. However, direct experimental σ1/σ2 binding data for this specific compound have not been disclosed in the peer-reviewed literature, so the selectivity ratio remains a class-level inference only [1].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Compound 5: σ1 Ki = 1.2 nM; Compound 11: σ1 Ki = 3.9 nM, σ2 Ki = 153 nM (Zampieri et al. 2009) [1] |
| Quantified Difference | Not calculable for target compound |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine (σ1) and [³H]-DTG (σ2) in guinea pig brain and rat liver membrane preparations [1] |
Why This Matters
The σ1 receptor is a chaperone protein implicated in pain, neurodegeneration, and cancer; a high σ1/σ2 selectivity ratio is critical for minimizing off-target σ2-mediated cytotoxicity, making this class-level inference relevant for neuroscience or oncology procurement decisions.
- [1] Zampieri, D.; Mamolo, M.G.; Laurini, E.; et al. J. Med. Chem. 2009, 52, 5380–5393. View Source
